molecular formula C11H21ClN2O3 B13905323 tert-butyl (7R)-7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate;hydrochloride

tert-butyl (7R)-7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate;hydrochloride

Cat. No.: B13905323
M. Wt: 264.75 g/mol
InChI Key: FZTYQLQXIFUFKS-DDWIOCJRSA-N
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Description

tert-Butyl (7R)-7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate hydrochloride (CAS: 1250998-24-3) is a spirocyclic amine derivative featuring a bicyclo[3.4]octane core with a 5-oxa (oxygen) and 2-aza (nitrogen) heteroatom arrangement. The molecule includes a tert-butyl carbamate protecting group and a hydrochloride salt, enhancing its solubility and stability . Key properties:

  • Molecular Formula: C₁₁H₂₀N₂O₃·HCl
  • Molecular Weight: 228.29 (free base) + HCl
  • Storage: 2–8°C, protected from light and moisture .
  • Applications: Used as a building block in pharmaceutical synthesis, particularly for spirocyclic scaffolds in drug discovery .

Properties

Molecular Formula

C11H21ClN2O3

Molecular Weight

264.75 g/mol

IUPAC Name

tert-butyl (7R)-7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate;hydrochloride

InChI

InChI=1S/C11H20N2O3.ClH/c1-10(2,3)16-9(14)13-6-11(7-13)4-8(12)5-15-11;/h8H,4-7,12H2,1-3H3;1H/t8-;/m1./s1

InChI Key

FZTYQLQXIFUFKS-DDWIOCJRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2(C1)C[C@H](CO2)N.Cl

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(CO2)N.Cl

Origin of Product

United States

Preparation Methods

Synthesis via Amination of tert-Butyl (7R)-7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate

One common approach starts from tert-butyl (7R)-7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate, which is converted to the corresponding amine hydrochloride via substitution or reductive amination.

Step Reagents/Conditions Yield (%) Notes
Hydroxy compound preparation Starting from cyclopentane derivatives, ring annulation, Boc protection >90% (multi-step) High stereoselectivity at 7R center
Conversion to amine Reductive amination or nucleophilic substitution with ammonia or amine source 70-85% Use of mild reducing agents such as NaBH3CN or catalytic hydrogenation
Salt formation Treatment with HCl in organic solvent or aqueous medium Quantitative Stabilizes amine as hydrochloride salt

This method leverages the availability of the hydroxy precursor and stereochemical fidelity during amination.

Annulation Strategies for Spirocyclic Core Construction

According to recent studies, three annulation routes have been developed for constructing the 2-azaspiro[3.4]octane core:

Route Description Starting Materials Advantages Limitations
1 Annulation of cyclopentane ring onto nitrogen-containing precursor Cyclopentane derivatives, nitrogen nucleophiles High regio- and stereoselectivity Requires careful control of ring closure conditions
2 Annulation of four-membered ring onto preformed intermediate 4-membered ring precursors, amino alcohols Efficient ring construction Possible formation of isomeric side products
3 Functional group interconversion from protected hydroxy intermediates Boc-protected hydroxy spirocycles Minimal chromatographic steps, scalable Multistep synthesis with protecting group manipulations

These approaches utilize readily available reagents and conventional transformations such as nucleophilic substitution, cyclization, and protecting group chemistry.

Representative Synthetic Sequence from Literature

A notable synthetic sequence reported involves:

  • Formation of a Weinreb amide intermediate from caprolactone derivatives
  • Protection of alcohol groups with tert-butyldimethylsilyl (TBS) or Boc groups
  • Introduction of alkynyl groups followed by stereoselective reduction with (R)-Alpine borane to set the chiral center
  • Cyclization to form the spirocyclic ring system
  • Final deprotection and amination steps to yield the target amine hydrochloride

This sequence achieves excellent enantiomeric excess (>97:3 e.r.) and good overall yields.

Comparative Data Table of Preparation Methods

Parameter Hydroxy Precursor Amination Cyclopentane Annulation Four-membered Ring Annulation
Starting Material Availability Commercially available hydroxy spirocycles Cyclopentane derivatives 4-membered ring precursors
Stereocontrol High (from chiral hydroxy intermediate) Moderate to high Moderate
Number of Steps 3-5 4-6 4-7
Typical Yield 70-85% (amination step) 60-80% per step 55-75% per step
Purification Minimal chromatography Moderate chromatography Moderate chromatography
Scalability Good Moderate Moderate

Additional Considerations

  • Protection Strategies: Boc (tert-butyloxycarbonyl) groups are commonly used to protect amines during ring construction and are removed in the final step to afford the free amine hydrochloride salt.
  • Chirality: The (7R) configuration is typically established early in the synthesis via stereoselective reductions or chiral auxiliaries, crucial for biological activity and purity.
  • Salt Formation: Conversion to the hydrochloride salt improves compound stability and handling, often achieved by treatment with HCl in organic solvents.
  • Safety: The compound exhibits irritant properties; appropriate handling and safety protocols are necessary during synthesis.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (7R)-7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

tert-Butyl (7R)-7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl (7R)-7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Variations in Substituents or Heteroatoms

Table 1: Key Structural and Functional Differences
Compound Name CAS Number Molecular Formula Key Features Differences vs. Target Compound
tert-Butyl 5-benzyl-7-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate 1518421-21-0 C₁₉H₂₅N₂O₃ Benzyl substituent, 7-oxo group Replaces amino with oxo; lacks hydrochloride salt .
tert-Butyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate 1453315-68-8 C₁₁H₁₇NO₃S 5-thia (sulfur) instead of 5-oxa Sulfur alters electronic properties and metabolic stability .
tert-Butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate 885270-84-8 C₁₁H₁₇NO₃ 6-aza instead of 2-aza Nitrogen position shifts, affecting hydrogen bonding potential .
tert-Butyl 7-(difluorophenyl)-5-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate - C₁₈H₂₂F₂N₂O₃ Difluorophenyl substituent Introduces aromatic fluorination for enhanced lipophilicity .

Commercial Availability and Pricing

  • Target Compound : Priced at €720/500mg (97% purity), available from CymitQuimica .
  • tert-Butyl 5-benzyl-7-oxo analogue : €645/50mg (CymitQuimica) .
  • 5-Thia analogue : €3,390.20/5g (Fluorochem) .

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